Product packaging for Diisopropyl fumarate(Cat. No.:CAS No. 7283-70-7)

Diisopropyl fumarate

Cat. No.: B1670629
CAS No.: 7283-70-7
M. Wt: 200.23 g/mol
InChI Key: FNMTVMWFISHPEV-AATRIKPKSA-N
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Description

Diisopropyl fumarate (CAS 7283-70-7) is a high-purity chemical ester (>98.0%) characterized as a colorless to almost colorless clear liquid . It is a key monomer in polymer science, particularly for synthesizing poly(this compound) (PDiPF) . Polymers derived from it exhibit unique dynamic mechanical properties due to the absence of a methylene spacer in the main chain, leading to a distinct and strong β relaxation process in addition to the primary α relaxation associated with the glass transition . This makes it a valuable compound for fundamental research in polymer physics and the development of materials with specific viscoelastic properties. Furthermore, this compound is directly applied as a scaffold material in bone tissue engineering . The compound has a melting point of 2 °C and a boiling point of 110 °C at 12 mmHg . Its density is approximately 0.99 g/cm³ at 20°C, and it should be stored in a cool, dark place at room temperature . A common synthesis method involves the esterification of fumaric acid with isopropyl alcohol, using an acid catalyst such as p-toluenesulfonic acid, and removing the resulting water via azeotropic distillation with an inert gas or an organic solvent like hexane . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B1670629 Diisopropyl fumarate CAS No. 7283-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl (E)-but-2-enedioate
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InChI

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3/b6-5+
Source PubChem
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InChI Key

FNMTVMWFISHPEV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

39050-69-6
Record name 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID201032569
Record name Diisopropyl fumarate
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Molecular Weight

200.23 g/mol
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CAS No.

7283-70-7
Record name Diisopropyl fumarate
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Record name Diisopropyl fumarate
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Record name Diisopropyl fumarate
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Record name DIISOPROPYL FUMARATE
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Synthetic Methodologies and Mechanistic Investigations of Diisopropyl Fumarate

Esterification Pathways for Diisopropyl Fumarate (B1241708) Elucidation

Esterification is a fundamental method for synthesizing diisopropyl fumarate. This reaction typically involves the combination of fumaric acid with isopropyl alcohol. google.comgoogle.com

Acid-Catalyzed Approaches in this compound Synthesis

Acid catalysis is a common strategy employed in the esterification of fumaric acid with isopropyl alcohol to produce this compound. This method often utilizes strong acids to facilitate the reaction. For instance, the reaction can be carried out by heating fumaric acid with excess isopropyl alcohol in the presence of an esterification catalyst, such as an aromatic sulfonic acid like p-toluenesulfonic acid. google.com Mineral acids or organic acids can also be used as catalysts. google.com

The reaction is typically conducted under specific temperature and pressure conditions. For example, a method describes reacting fumaric acid with excess isopropyl alcohol in an inert gas atmosphere at 120-180°C under pressure, with refluxing to remove the co-produced water as an azeotropic mixture. google.com The use of an inert gas atmosphere, such as nitrogen, is important because this compound has radical polymerizability, and the presence of oxygen during esterification can lead to the formation of polymers, reducing the yield and causing coloration. google.com

The esterification reaction is an equilibrium process. google.com To achieve high yields, strategies are employed to shift the equilibrium towards product formation, such as using an excess of isopropyl alcohol and continuously removing the water generated during the reaction. google.com The use of substantially anhydrous fumaric acid and isopropyl alcohol is preferred to minimize side reactions, such as the formation of malic acid or its esters. google.com

The reaction can also be carried out in an organic solvent that is inert to the reactants and products under the reaction conditions. Examples of suitable solvents include aliphatic hydrocarbons like octane, nonane, and decane, alicyclic hydrocarbons such as n-hexane and cyclohexane, and aromatic hydrocarbons like benzene (B151609) and toluene. google.com

Isomerization Strategies in this compound Production

While direct esterification of fumaric acid is a primary route, this compound can also be produced through the isomerization of diisopropyl maleate (B1232345). google.com Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. uomustansiriyah.edu.iqkbtu.edu.kz The isomerization of maleates to fumarates can be achieved through various methods. google.comkbtu.edu.kz Photocatalysis, particularly via visible-light-mediated energy transfer, has emerged as a method for alkene isomerization. researchgate.net The E/Z directionality of the this compound isomerization process from diisopropyl maleate can be influenced by factors such as stabilizing interactions in the Z-isomer, which affect the conjugation and triplet energy of the maleate isomer. researchgate.netunibo.it

Reaction Mechanisms Involving the Fumarate Moiety of this compound

The fumarate moiety in this compound, characterized by its carbon-carbon double bond and ester groups, is a reactive center that undergoes various transformations. cymitquimica.comlibretexts.org

Nucleophilic Acyl Substitution Dynamics

Esters, including this compound, can participate in nucleophilic acyl substitution reactions. This type of reaction involves the attack of a nucleophile on the carbonyl carbon of the ester group, followed by the elimination of the alkoxy group (in this case, the isopropoxy group) as a leaving group. masterorganicchemistry.commasterorganicchemistry.comfiveable.me While esters are generally less reactive in nucleophilic acyl substitution compared to acyl halides or acid anhydrides, they can still undergo these reactions under appropriate conditions, such as in the presence of strong nucleophiles or catalysts. masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Alkene Reactivity in this compound Transformations

The carbon-carbon double bond in the fumarate moiety of this compound is susceptible to reactions characteristic of alkenes, particularly addition reactions. libretexts.org The π electrons of the double bond make it electron-rich and prone to attack by electrophiles. libretexts.org Electrophilic addition is a common reaction type for alkenes, where a small molecule adds across the double bond, converting the π bond into two σ bonds. libretexts.org

This compound can undergo radical polymerization through its alkene functionality. google.comepo.orgresearchgate.netunlp.edu.artandfonline.com This process involves the addition of free radicals to the double bond, leading to the formation of polymer chains. The radical polymerization of dialkyl fumarates, including this compound, has been studied, and methods for synthesizing homopolymers and copolymers have been developed. researchgate.netunlp.edu.artandfonline.comresearchgate.net For example, radical copolymerization of this compound with other monomers like ethyl cinnamate (B1238496) or benzyl (B1604629) acrylate (B77674) has been reported. epo.orgunlp.edu.artandfonline.com The reactivity of this compound in copolymerization can be influenced by the comonomer and reaction conditions. unlp.edu.artandfonline.comresearchgate.net

The alkene moiety can also participate in other reactions, such as those involving diazo compounds, leading to the formation of cyclopropane (B1198618) derivatives. rsc.org For instance, thermally induced reactions of diazoanthrone with activated alkenes like diethyl fumarate have been shown to yield spirocyclopropane-anthrone derivatives through the loss of nitrogen. rsc.org

This compound can also form adducts with metal centers, indicating the ability of the alkene to coordinate to metals. acs.org For example, it has been shown to coordinate to unsaturated Pd(0) centers in tetrametal clusters. acs.org

Polymerization Science of Diisopropyl Fumarate: Mechanisms, Kinetics, and Macromolecular Architectures

Radical Homopolymerization of Diisopropyl Fumarate (B1241708).

Radical homopolymerization of dialkyl fumarates (DRFs), including diisopropyl fumarate, was initially considered difficult due to the steric effects of the substituents. kbtu.edu.kz However, it has been demonstrated that DRFs can polymerize in the presence of radical initiators. kbtu.edu.kz This process yields disubstituted polymethylenes, also known as poly(alkoxycarbonylmethylene)s. kbtu.edu.kz

The homopolymerization of DRFs is sensitive to experimental conditions, including the purity of monomers and initiators, and the presence of solvents or oxygen traces. kbtu.edu.kz The presence of double bonds in DRFs allows them to undergo free radical polymerization (FRP) via a mechanism that converts the double bond into a single bond. kbtu.edu.kz

Initiator Systems and Their Influence on this compound Polymerization.

The choice of initiator system significantly influences the radical polymerization of dialkyl fumarates. For instance, the use of 2,2′-azobis(isobutyrate) (MAIB) as an initiator can lead to polymers with higher molecular weights compared to those obtained with other azo initiators like AIBN (2,2′-azobis(isobutyronitrile)). unlp.edu.ar This is attributed to the more stable primary radicals generated by MAIB, which have a higher initiation efficiency than those from AIBN in the polymerization of DRFs. unlp.edu.ar

Microwave irradiation has also been explored as a method to enhance the radical polymerization rate of dialkyl fumarates, including this compound, when using initiators like benzoyl peroxide. rsc.orgunlp.edu.artandfonline.com Studies have shown a significant increase in polymerization rates under microwave conditions compared to conventional thermal heating. unlp.edu.artandfonline.com This enhancement has been linked to a higher radical concentration obtained under microwave irradiation. unlp.edu.ar

The purity of the monomer also plays a crucial role. A method for producing high molecular weight fumarate polymers with high productivity involves polymerizing a fumarate ester with a low malate (B86768) content (0.3% by weight or less) in the presence of a radical polymerization initiator. google.com

Steric and Electronic Effects on this compound Homopolymerization.

Steric hindrance caused by the substituents on 1,2-disubstituted ethylenes like dialkyl fumarates is a primary reason for their generally low homopolymerization reactivity. kbtu.edu.kznii.ac.jp However, investigations have revealed a connection between the bulkiness of the DRF substituents and their polymerization reactivity. kbtu.edu.kz Interestingly, branched side groups, such as the isopropyl group in DIPF, can increase the reactivity of DRFs in homopolymerization. kbtu.edu.kz This is thought to be because bulky chains contribute to a more rigid backbone structure, making the DRF radicals more active in the chain-growth step relative to the bimolecular termination stage during radical polymerization. kbtu.edu.kz

Controlled/Living Radical Polymerization (CLRP) of this compound.

Controlled/Living Radical Polymerization (CLRP) techniques have been applied to the polymerization of this compound to achieve better control over molecular weight and molecular weight distribution, as well as to synthesize block copolymers containing rigid poly(this compound) segments. unlp.edu.arresearchgate.netacs.org While conventional radical polymerization of dialkyl fumarates can lead to relatively high molecular weight polymers, achieving precise control over the polymerization process can be challenging. nii.ac.jp CLRP methods offer potential advantages in this regard.

Nitroxide-Mediated Polymerization (NMP) of this compound.

Nitroxide-Mediated Polymerization (NMP) is one of the CLRP techniques that has been explored for the polymerization of dialkyl fumarates. NMP typically utilizes a radical initiator and a stable nitroxide radical, such as TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, to control the polymerization by establishing a reversible capping equilibrium with the propagating radicals. unlp.edu.arrsc.orgcmu.edu

Studies on the NMP of this compound have been conducted. unlp.edu.ar However, results have suggested that achieving controlled homopolymerization of DIPF via NMP can be challenging, potentially due to insufficient initiation. unlp.edu.ar In some cases, similar molecular weights were obtained with and without the nitroxide mediator, indicating a lack of control. unlp.edu.ar

Atom Transfer Radical Polymerization (ATRP) of this compound.

Atom Transfer Radical Polymerization (ATRP) is another CLRP technique that has been applied to the polymerization of this compound. unlp.edu.arrsc.org ATRP involves a reversible deactivation of propagating radicals by a transition metal complex, which acts as a halogen atom transfer agent.

Poly(this compound) has been synthesized using the ATRP technique with different commercial ligands. unlp.edu.ar While ATRP is a powerful tool for controlling polymerization, achieving controlled synthesis of PDiPF via ATRP can be limited, with controlled chain structures obtained only under specific polymerization conditions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has shown promise for controlling the polymerization of this compound. kbtu.edu.kzunlp.edu.arresearchgate.netacs.org The RAFT mechanism involves the use of a chain-transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization through a series of addition-fragmentation equilibria. unlp.edu.ar

RAFT polymerization has been used to produce PDiPF with controlled molecular weight and molecular weight distribution. unlp.edu.arresearchgate.net Studies have employed various dithiobenzoates and trithiocarbonates as CTAs for the RAFT polymerization of DIPF. kbtu.edu.kzunlp.edu.arresearchgate.netacs.org While achieving very high molecular weights (e.g., greater than 10⁵ g/mol ) with strict control can still be challenging, RAFT polymerization has enabled the synthesis of PDiPF with molecular weights close to 10⁴ g/mol and relatively controlled dispersities (1.3–1.7). unlp.edu.ar

RAFT polymerization of DIPF using agents like 2-(methoxycarbonyl)-2-propyl dithiobenzoate (MDB) with MAIB as the initiator has been reported, achieving high conversions. unlp.edu.ar The resulting polymers have been characterized, confirming the presence of the dithiobenzoate moiety at the chain end, which allows their use as macro-CTAs for the synthesis of block copolymers. unlp.edu.ar RAFT polymerization has proven effective in synthesizing block copolymers consisting of rigid poly(this compound) segments and flexible polyacrylate segments. kbtu.edu.kzresearchgate.netacs.org

The efficiency of different RAFT agents, such as trithiocarbonates, in controlling the polymerization of DIPF has been investigated, demonstrating good control over molecular weight, molecular weight distribution, and chain-end structures. researchgate.net These well-defined PDiPF chains obtained by RAFT have been successfully used as macro-CTAs for the synthesis of block copolymers with monomers like 2-ethylhexyl acrylate (B77674). researchgate.net

Here is a summary of some research findings on the polymerization of this compound:

Polymerization MethodInitiator/Mediator/CTAKey FindingsSource
Radical HomopolymerizationMAIB vs AIBNMAIB leads to higher molecular weight polymers due to more efficient primary radicals. unlp.edu.ar
Radical HomopolymerizationBenzoyl peroxide (under microwave irradiation)Enhanced polymerization rates compared to thermal heating. Higher radical concentration suggested. unlp.edu.artandfonline.com
NMPRadical initiator + TEMPOAchieving controlled homopolymerization challenging, possibly due to insufficient initiation. unlp.edu.ar
ATRPTransition metal complex + ligandControlled chain structures possible under limited conditions. unlp.edu.arresearchgate.net
RAFTDithiobenzoates (e.g., MDB) + MAIBProduction of PDiPF with controlled molecular weight (up to ~10⁴ g/mol ) and dispersity (1.3-1.7). Allows synthesis of block copolymers. unlp.edu.ar
RAFTTrithiocarbonates (mono- and difunctional)Well-controlled molecular weight, distribution, and chain-end structures. Effective macro-CTAs for block copolymer synthesis. researchgate.net

Organotellurium-Mediated Living Radical Polymerization (TERP) of this compound.

Organotellurium-Mediated Living Radical Polymerization (TERP) has been explored as a method for controlling the polymerization of this compound. Studies have indicated that TERP can yield PDiPF with controlled molecular weight and molecular weight distribution. However, the molecular weights achieved through TERP have been reported to be relatively low, typically less than 10⁴, with dispersities (Mw/Mn) ranging from 1.3 to 1.7. unlp.edu.ar Furthermore, the applicability of TERP for DIPF polymerization appears to be limited by specific reaction conditions. unlp.edu.arresearchgate.net While TERP has been investigated for the synthesis of block copolymers containing rigid poly(substituted methylene) segments, such as PDiPF, and flexible polyacrylate segments, achieving controlled chain structures under TERP conditions for DIPF has been noted as challenging compared to other living radical polymerization techniques like RAFT polymerization. researchgate.netacs.orgjst.go.jp

Reversible Chain Transfer Catalyzed Polymerization (RTCP) of this compound.

Reversible Chain Transfer Catalyzed Polymerization (RTCP) is another controlled radical polymerization technique that has been applied to the polymerization of this compound. Similar to TERP, RTCP has been shown to produce PDiPF with controlled molecular weight and molecular weight distribution. unlp.edu.ar However, the molecular weights obtained via RTCP are also reported to be less than 10⁴, with dispersities between 1.3 and 1.7. unlp.edu.ar The reaction conditions under which controlled polymerization is achieved via RTCP for DIPF are considered limited. unlp.edu.arresearchgate.net This suggests that while RTCP offers some control over DIPF polymerization, it may not be as versatile or effective in achieving high molecular weights as other methods like RAFT. researchgate.net

Copolymerization Behavior of this compound.

The copolymerization behavior of this compound has been extensively studied to understand the influence of its bulky structure on reactivity and the resulting copolymer properties. DIPF's 1,2-disubstituted nature and the steric hindrance from the isopropyl groups significantly impact its copolymerization with various monomers. core.ac.ukkbtu.edu.kz

Reactivity Ratios and Alternating Copolymerization with Electron-Donating Comonomers.

This compound exhibits a notable tendency towards alternating copolymerization when reacted with electron-donating comonomers. Systematic studies have shown that DIPF has a high propensity to alternate with monomers such as styrene (B11656), N-vinylcarbazole, isobutene, and vinyl esters. unlp.edu.arunlp.edu.ar This behavior is often attributed to the formation of charge transfer complexes between the electron-accepting fumarate monomer and the electron-donating comonomer, which can facilitate alternating addition during polymerization. core.ac.ukcmu.edu The product of the reactivity ratios (r₁r₂) for DIPF copolymerization with certain monomers, such as benzyl (B1604629) acrylate under microwave conditions, has been reported to be low (e.g., 0.152), suggesting a preference for alternating sequences rather than consecutive homopolymerization of each monomer. unlp.edu.artandfonline.com

Copolymerization with Acrylic and Vinyl Monomers.

The copolymerization of this compound with acrylic and vinyl monomers has been investigated to synthesize copolymers with varied properties. While DIPF shows high reactivity towards electron-donating vinyl monomers, its reactivity tends to decrease with electron-withdrawing monomers like methyl acrylate, methyl methacrylate (B99206), and acrylonitrile. unlp.edu.ar Despite this lower reactivity, copolymers of DIPF with acrylates and methacrylates have been synthesized. core.ac.ukunlp.edu.ar For instance, copolymerization with benzyl acrylate has been studied under both conventional thermal and microwave conditions, with microwave irradiation shown to significantly enhance the reaction rate. unlp.edu.artandfonline.comakjournals.comresearchgate.net The reactivity ratios in these copolymerizations influence the resulting copolymer composition and sequence distribution. unlp.edu.artandfonline.comresearchgate.net The molecular weights of copolymers can also be influenced by the comonomer; for example, the molecular weight increased with the content of benzyl acrylate units in copolymers synthesized under microwave irradiation. unlp.edu.artandfonline.com

Data Table: Reactivity Ratios for DIPF (M2) Copolymerization with Benzyl Acrylate (BzA, M1)

Comonomer (M1)Conditionsr1 (M1)r2 (DIPF)r1 * r2Reference
Benzyl AcrylateMicrowave2.4560.0620.152 unlp.edu.artandfonline.com
Benzyl AcrylateThermal1.1600.0280.032 unlp.edu.artandfonline.com
Methyl AcrylateThermal1.9000.0910.173 unlp.edu.ar

Penultimate-Unit Effects in this compound Copolymerization Kinetics.

The kinetics of this compound copolymerization can be influenced by penultimate-unit effects. This refers to the impact of the monomer unit second to last in the growing polymer chain on the reactivity of the terminal radical. While the terminal model is often used to describe copolymerization kinetics based on the reactivity of the last added monomer unit, the bulky nature of the substituents in DIPF and its propagating radical can lead to significant steric and electronic interactions that extend beyond the terminal unit. core.ac.uksci-hub.se Studies on copolymerization kinetics, particularly with monomers that exhibit different electronic or steric properties, may reveal deviations from the simple terminal model, indicating the presence of penultimate-unit effects. researchgate.netitu.edu.tr Analyzing copolymer composition data using models that account for penultimate effects can provide a more accurate description of the propagation steps and a deeper understanding of the factors governing the sequence distribution in PDiPF-based copolymers. researchgate.netitu.edu.tr

Block Copolymer Synthesis Involving Poly(this compound) Segments.

The synthesis of block copolymers containing poly(this compound) segments has been pursued to combine the rigid characteristics of PDiPF with the properties of other polymer blocks, such as flexible poly(meth)acrylates. nii.ac.jpresearchgate.net Living radical polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have proven effective for synthesizing block copolymers with well-defined structures and controlled molecular weights. unlp.edu.arresearchgate.netdntb.gov.ua PDiPF has been successfully synthesized by RAFT and subsequently used as a macro-CTA (macro chain transfer agent) for the polymerization of other monomers like 2-ethylhexyl acrylate (EHA) to form block copolymers. unlp.edu.arresearchgate.net These block copolymers consisting of rigid PDiPF and flexible polyacrylate segments have been successfully synthesized using living radical polymerization techniques. nii.ac.jpresearchgate.netjst.go.jp However, limitations regarding the order of monomer addition in block copolymerization involving fumarates and (meth)acrylates have been noted. nii.ac.jp While using PDiPF as a macro-CTA for acrylate polymerization has been successful, the reverse order (using poly(2-ethylhexyl acrylate) as a macro-CTA for DIPF polymerization) has been reported to be challenging or unsuccessful in producing well-controlled block copolymers. researchgate.net Graft copolymers containing rigid PDiPF branches have also been synthesized using methods like addition-fragmentation chain transfer (AFCT) to create PDiPF macromonomers, which are then copolymerized with a backbone monomer like ethyl acrylate. nii.ac.jp

Advanced Polymerization Techniques for this compound.

The inherent steric hindrance in this compound (DIPF) presents challenges for conventional radical polymerization, often leading to low polymerization rates and molecular weights mdpi.comkbtu.edu.kz. To overcome these limitations and achieve better control over the polymerization process, advanced techniques have been investigated.

Microwave-Assisted Polymerization of this compound.

Microwave irradiation has emerged as a powerful tool in polymer synthesis, offering advantages such as accelerated reaction rates and reduced reaction times compared to conventional thermal heating ajer.org. Studies have demonstrated that applying microwave irradiation for the polymerization of this compound significantly enhances the polymerization rate ajer.orgcore.ac.uk. For instance, microwave-assisted free radical copolymerization of DIPF with monomers like benzyl acrylate has been performed, showing a significant enhancement in the rate of reaction compared to thermal polymerization conditions unlp.edu.artandfonline.com. The monomer conversion and average molecular weights tend to increase with the content of the comonomer units in the copolymer unlp.edu.ar. Different microwave irradiation powers have been explored, with higher power leading to increased monomer conversion ajer.org. The use of various radical initiators, such as AIBN and benzoyl peroxide (BP), has also been investigated, with BP showing a higher conversion rate than AIBN under microwave irradiation ajer.org. The reactivity ratios obtained under microwave conditions can be significantly different from those obtained under thermal conditions, indicating a change in radical reactivity influenced by the heating mode unlp.edu.artandfonline.comtandfonline.com.

Emulsion Polymerization Kinetics of this compound.

Emulsion polymerization is a heterogeneous polymerization technique that can offer advantages such as high polymerization rates and high molecular weights. The emulsion polymerization of this compound using a redox initiator has been studied as a method to achieve reaction rates comparable to those of other vinyl or acrylic monomers unlp.edu.ar. It was found that the reaction rate in emulsion polymerization was considerably higher than those observed in bulk or solution polymerization unlp.edu.ar. However, studies have also indicated that a limit conversion might be reached at relatively short reaction times in emulsion-precipitation polymerization of this compound unlp.edu.ar.

Kinetic and Mechanistic Studies of this compound Polymerization.

Understanding the kinetics and mechanism of this compound polymerization is crucial for controlling the polymerization process and tailoring the properties of the resulting polymers. Due to the steric hindrance of the DIPF monomer and its propagating radical, the elementary reactions in its radical polymerization exhibit unique characteristics mdpi.comnii.ac.jp.

Primary Radical Termination in this compound Polymerization.

Primary radical termination is a significant process in the radical polymerization of this compound (DIPF). This termination mechanism involves the reaction between a primary radical (generated from the initiator) and a propagating polymer radical. While bimolecular termination between two propagating radicals is the more common termination pathway in many vinyl polymerizations, primary radical termination can play a notable role, particularly in systems where the concentration of primary radicals is relatively high or the propagating radicals are less reactive towards coupling/disproportionation.

The unique polymerization behavior of dialkyl fumarates, including this compound, is attributed to the steric hindrance imposed by the two bulky ester substituents on the double bond. This steric bulk affects not only the propagation step but also the termination reactions. Compared to conventional vinyl monomers, both the propagating and bimolecular termination rate constants are exceptionally small for dialkyl fumarates like DIPF due to this steric hindrance nii.ac.jp.

Studies investigating the radical polymerization of dialkyl fumarates have highlighted the contribution of primary radical termination. For instance, research on the radical polymerization of diethyl fumarate (a related dialkyl fumarate) estimated the contribution of primary radical termination using absolute rate constants kbtu.edu.kzacs.orgacs.org. While specific quantitative data solely focused on the contribution of primary radical termination in DIPF polymerization in isolation is less readily available in the immediate search results, the general principles observed for dialkyl fumarates apply.

The efficiency of initiation and the subsequent involvement of primary radicals in termination can be influenced by the choice of initiator. For example, it has been observed that the rate of polymerization of dialkyl fumarates can be higher with initiators like dimethyl 2,2′-azobis(isobutyrate) (MAIB) compared to 2,2′-azobis(isobutyronitrile) (AIBN). This has been attributed to the primary radical generated from AIBN having lower initiation efficiency than that from MAIB, potentially leading to a greater relative contribution of primary radical termination when using AIBN unlp.edu.ar.

The steric environment around the radical center also influences termination processes. Electron spin resonance (ESR) spectroscopy studies have been used to investigate the behavior of polymer radicals derived from various dialkyl fumarates, including this compound. These studies indicate that increases in the bulkiness of the ester alkyl group and the polymer chain length can affect the reactivity of the polymer radical towards termination kpi.ua. The relative rate of spin trapping, which competes with bimolecular termination, was observed to decrease in the order of dialkyl fumarates with increasing steric bulk (di-tert-butyl fumarate > dicyclohexyl fumarate > this compound > diethyl fumarate). This suggests that slower termination of poly(dialkyl fumarate) radicals with larger alkyl groups leads to an enhanced steady-state concentration of the polymer radical kpi.ua.

The rate constant of termination between polymer radicals can be dependent on chain length researchgate.net. While this concept is general to radical polymerization, its specific implications for primary radical termination involving DIPF propagating radicals of varying lengths would require detailed kinetic studies.

Structure Performance Interrelationships of Poly Diisopropyl Fumarate and Its Copolymers

Macromolecular Architecture and Conformational Dynamics of Poly(Diisopropyl Fumarate)

Chain Rigidity and Semiflexible Chain Models

PDiPF exhibits a high degree of chain rigidity exportersindia.comcenmed.comguidechem.com. This rigidity classifies PDiPF as a semiflexible polymer, a characteristic less common among vinyl polymers which typically have flexible chains composed solely of carbon atoms in the backbone cenmed.com. The inherent stiffness arises from the restricted rotation around the backbone bonds due to the 1,2-disubstitution pattern and the steric bulk of the isopropyl groups. Studies have evaluated the chain rigidity of PDiPF cenmed.com. Semiflexible chain models, such as the Yamakawa–Fujii worm-like touched-bead model, have been successfully applied to describe the solution behavior and conformational characteristics of similar stiff-chain polymers handwiki.org.

Intrinsic Viscosity and Solution Properties of Poly(this compound)

The intrinsic viscosity ([η]) of a polymer solution is a sensitive indicator of its hydrodynamic volume and, indirectly, its chain conformation and rigidity in a given solvent. Studies on PDiPF have investigated the relationship between intrinsic viscosity and molecular weight (M) using the Mark-Houwink-Kuhn-Sakurada (MHKS) equation, [η] = KM^a cenmed.comhandwiki.org.

For PDiPF in benzene (B151609) at 30 °C, a high Mark-Houwink exponent ('a') of 0.98 was reported for lower molecular weights, which is among the largest values observed for vinyl polymers. This high 'a' value strongly suggests a considerably rigid or extended conformation in solution thegoodscentscompany.com. As the molecular weight increases, the 'a' value decreases continuously, transitioning towards values around 0.8 thegoodscentscompany.com. This molecular weight dependence of the 'a' value can provide insights into the crossover from rigid rod-like behavior at low molecular weights to more coiled conformations at higher molecular weights, albeit still with significant rigidity compared to flexible polymers.

The nature of the ester alkyl group also influences the chain flexibility and intrinsic viscosity. For instance, poly(diethyl fumarate) (PDEF), with less bulky ethyl side groups compared to the isopropyl groups in PDiPF, exhibits a lower 'a' value of 0.87 in benzene, indicating greater flexibility than PDiPF thegoodscentscompany.com.

Light scattering and viscosity measurements in various solvents have demonstrated that the intrinsic viscosity of PDiPF is less sensitive to the solvent quality compared to flexible polymers, further supporting its rigid chain structure scribd.com. Attempts have also been made to estimate the persistence length, a parameter quantifying chain stiffness, from viscosity data thegoodscentscompany.com.

Thermal Properties and Degradation Mechanisms of Diisopropyl Fumarate (B1241708) Polymers

Poly(dialkyl fumarate)s, including PDiPF and its copolymers, are known for their high thermal stability wikipedia.orgexportersindia.comamerigoscientific.comfishersci.befishersci.cafishersci.ca. The thermal behavior of these polymers is intrinsically linked to their unique backbone structure and the nature of the ester side chains cenmed.com.

Thermal Stability of Poly(this compound) and Copolymers

Fumarate homopolymers generally exhibit high thermal degradation temperatures exportersindia.com. PDiPF, for example, has been shown to degrade in a single step at approximately 250 °C exportersindia.com. The thermal stability of these polymers is commonly assessed using thermogravimetric analysis (TGA), which measures the mass loss as a function of temperature cenmed.comamerigoscientific.comfishersci.cafishersci.cafishersci.ca. Copolymers incorporating this compound units also demonstrate high thermal stability amerigoscientific.comfishersci.cafishersci.ca.

Glass Transition and Relaxation Phenomena in this compound Polymers

The glass transition temperature (Tg) is a critical thermal property that marks the transition from a rigid glassy state to a more mobile rubbery or liquid state. For fumarate polymers, the Tg can be influenced and regulated by the selection of comonomers in copolymerization exportersindia.comamerigoscientific.com. In some instances, the glass transition of fumarate homopolymers may occur at temperatures close to or above their degradation temperature, making its observation challenging exportersindia.com. When observed, the Tg is often attributed to the cooperative segmental motion (α-relaxation) of the polymer backbone, potentially involving the motion of ester groups along the main chain exportersindia.com. PDiPF is reported to exhibit α-relaxation (Tg) at approximately 260 °C, coinciding with its decomposition temperature wikipedia.org.

A characteristic feature of poly(fumarate)s, including PDiPF, is the presence of a prominent secondary relaxation, known as the β-relaxation fishersci.fifishersci.fifishersci.ca. This β-relaxation is particularly strong in poly(fumarate)s compared to other (meth)acrylic polymers and is associated with local molecular motions, specifically the motion of the bulky ester groups attached to the rigid backbone fishersci.figuidechem.com. Differential Scanning Calorimetry (DSC) studies have reported β-relaxation temperatures for PDiPF typically ranging from 62 to 74 °C wikipedia.org. However, a lower β-relaxation temperature of 54 °C was observed for PDiPF branches in a graft copolymer with a lower molecular weight wikipedia.org.

The relaxation behavior of PDiPF and its copolymers is often investigated using techniques such as Dynamic Mechanical Analysis (DMA) and Dielectric Relaxation Spectroscopy (DRS) fishersci.fifishersci.fifishersci.cafishersci.comwikidata.orgthegoodscentscompany.com. These studies reveal the complex dynamic landscape of these polymers, showing distinct alpha and beta relaxation processes. In random copolymers of DiPF with flexible acrylates like 1-adamantyl acrylate (B77674) (AdA) or n-butyl acrylate (nBA), the α-relaxation temperature decreases with increasing acrylate content fishersci.fifishersci.ca. The random copolymerization strategy allows for fine-tuning of the properties associated with the β-relaxation of the DiPF segments fishersci.fifishersci.ca. Interestingly, the merging of the α and β relaxation processes can be observed at intermediate copolymer compositions fishersci.fifishersci.ca.

Here is a table summarizing typical relaxation temperatures for PDiPF:

Relaxation ProcessTemperature Range (°C)Associated Molecular MotionCharacterization Techniques
α-relaxation (Tg)~260Segmental motionDSC, DMA, DRS
β-relaxation54 - 74Motion of ester groupsDSC, DMA, DRS

Note: The exact temperatures can vary depending on molecular weight, processing history, and copolymer composition.

Thermal Degradation Pathways and Products of this compound Copolymers

The thermal degradation of PDiPF typically occurs in a single step at around 250 °C exportersindia.com. Research indicates that the primary thermal degradation products of PDiPF are the corresponding alcohol, isopropanol, and the monomer, this compound exportersindia.com. This suggests a degradation pathway involving the scission of the ester linkages and/or depolymerization.

Studies on the thermal degradation kinetics and activation energy of fumarate polymers have been conducted to understand the degradation process in more detail fishersci.ca. Investigations into the thermal degradation of copolymers, such as those of styrene (B11656) and diethyl fumarate, have also provided insights into the degradation mechanisms and the influence of copolymer sequence on the degradation products cenmed.com. The analysis of degradation products, often using techniques like gas chromatography-mass spectrometry (GC-MS), can reveal information about the polymer structure and the pathways involved in thermal decomposition cenmed.com.

Here is a table summarizing the thermal degradation characteristics of PDiPF:

PropertyValue / DescriptionCharacterization Technique
Degradation Temperature~250 °C (single step)TGA
Main Degradation ProductsIsopropanol, this compound(Likely GC-MS, not explicitly stated for PDiPF in snippets)
Degradation PathwayInvolves scission of ester linkages and/or depolymerization(Inferred from products)

Mechanical Properties of Poly(this compound)-Based Materials.

The mechanical properties of poly(this compound) and its copolymers are closely linked to their rigid chain structure and relaxation behaviors. These materials can exhibit a range of mechanical characteristics depending on their composition and the conditions under which they are tested researchgate.netunlp.edu.ar.

Tensile Behavior and Elastomeric Characteristics.

Studies on the tensile behavior of poly(fumarate)s, including poly(this compound), indicate that their mechanical response is influenced by their relaxation processes. For example, poly(diethyl fumarate), a related poly(fumarate), has been shown to be brittle in the temperature range between its and relaxation temperatures, responding elastically upon extension in this region researchgate.netmdpi.com. While poly(this compound) itself is described as a rigid poly(substituted methylene) researchgate.net, copolymers incorporating flexible segments, such as polyacrylate, can exhibit elastomeric properties. For instance, block copolymers consisting of poly(this compound) and poly(2-ethylhexyl acrylate) segments have been synthesized, with the flexible polyacrylate segment contributing to more ductile behavior researchgate.net. Some glucose-based ABA-type copolymers containing fumarate units have also demonstrated moderate elastomeric properties, with reported stress at break and elongation values researchgate.net.

Interactive Table 1: Tensile Properties of a Glucose-Based ABA Copolymer with Fumarate Units.

PropertyValueUnit
Stress at Break573kPa
Elongation at Break171%

Note: Data is representative of a specific glucose-based ABA copolymer with 25% GATA content, demonstrating moderate elastomeric properties. researchgate.net

The tensile strength of fumaric polymers with amorphous and transparent solid structures can be high unlp.edu.arunlp.edu.ar. The mechanical tensile tests under temperature control reveal mechanical features dependent on the repeating structure and composition of copolymers researchgate.net.

Modulus and Strain Dependence on Temperature.

The modulus and strain of poly(this compound)-based materials exhibit a significant temperature dependence researchgate.net. This is a common characteristic of polymers, where increased thermal energy at higher temperatures leads to increased chain mobility and weaker intermolecular forces, resulting in a decrease in elastic modulus and increased flexibility mdpi.comparksystems.cn.

Poly(this compound) has dynamic mechanical properties that differ from conventional vinyl polymers due to the absence of a methylene (B1212753) spacer in the main chain researchgate.netresearchgate.net. Dynamic mechanical analysis (DMA) is a key technique used to investigate the relaxation behavior and temperature dependence of the modulus in these polymers and their copolymers researchgate.netmdpi.comacs.org. The storage modulus of random copolymers of this compound with acrylates has been shown to decrease as temperature increases researchgate.netresearchgate.net. These copolymers can maintain a high storage modulus within a specific temperature range between their and relaxation temperatures researchgate.net.

The temperature dependence of the modulus is related to the material's transitions, such as the glass transition and other secondary relaxations mdpi.com. For poly(fumarate)s, two thermal anomalies, attributed to and relaxations, are observed and significantly influence their mechanical behavior researchgate.netmdpi.com. The -relaxation, in particular, is strong in poly(fumarate)s due to the absence of a methylene spacer and is linked to the rotational barrier along the main chain, affecting physical properties researchgate.netmdpi.com.

Interactive Table 2: Schematic Representation of Modulus Dependence on Temperature for Polymers.

Temperature RegionRelative ModulusChain MobilityMaterial Behavior (Typical)
Below -relaxationHighRestrictedBrittle, Glassy
Between and -relaxationDecreasingIncreased LocalMore Flexible, Still Brittle (for some polyfumarates) researchgate.netmdpi.com
Above -relaxation (Tg)Low (Rubbery Plateau)Significant SegmentalElastomeric (for cross-linked or high molecular weight)
Viscous Flow (for linear polymers)Very LowHigh Chain MovementViscous Liquid

Note: This table provides a general overview of polymer behavior with temperature and is applied conceptually to poly(this compound) and its copolymers based on reported relaxation behaviors. researchgate.netmdpi.commdpi.comparksystems.cn

The significant temperature dependence of the modulus and strain has been clarified through mechanical tensile tests under temperature control for copolymers containing fumarate units researchgate.net.

Research Applications of Diisopropyl Fumarate Derived Materials

Advanced Materials Development using Diisopropyl Fumarate (B1241708).

Diisopropyl fumarate serves as a monomer in the synthesis of advanced polymeric materials and resins, designed for specialized applications where properties such as thermal stability, rigidity, and specific interactions with other substances are crucial. unlp.edu.arunlp.edu.arresearchgate.net

Polymer and Resin Synthesis for Specialized Applications.

The radical polymerization of dialkyl fumarates, including this compound, can yield polymers with high thermal stability and rigidity. unlp.edu.arunlp.edu.arresearchgate.net While homopolymerization of dialkyl fumarates can be challenging due to steric hindrance, controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have enabled the synthesis of PDIPF with controlled molecular weights and narrow molecular weight distributions. unlp.edu.arresearchgate.net Copolymers incorporating DIPF with other monomers, such as acrylates or vinyl acetate (B1210297), can be synthesized to tailor material properties. unlp.edu.arcore.ac.uk These polymers and resins are being investigated for various uses, including as transparent resins in optical fields due to their high heat resistance and transparency. google.com

Poly(this compound) in Bitumen Modification Research.

Polymers, including fumaric copolymers, have been investigated as modifiers for bitumen to enhance its properties for road engineering applications. unlp.edu.artandfonline.comunlp.edu.artandfonline.comresearchgate.net While specific research directly detailing the use of poly(this compound) homopolymer for bitumen modification is less extensively highlighted in the provided results, the broader category of fumaric copolymers has shown promise. Studies on copolymers of other dialkyl fumarates, such as dioctyl fumarate with styrene (B11656), have demonstrated that the addition of these polymers can increase bitumen viscosity and improve polymer-bitumen compatibility, suggesting a potential for improved rheological and thermal behavior of the modified bitumen. tandfonline.comunlp.edu.artandfonline.com The effectiveness of fumaric copolymers in bitumen modification can be influenced by their molecular weight and monomer composition. tandfonline.comunlp.edu.ar

This compound Polymers as Pour Point Depressants.

Poly(dialkyl fumarate) based materials, including copolymers, have generated interest as pour point depressants (PPDs) and flow improvers for petroleum-based products like crude and lubricating oils. unlp.edu.arcore.ac.ukkbtu.edu.kzresearchgate.net These comb-like polymers can co-crystallize with hydrocarbon chains present in the oils, which helps to modify the size and shape of wax crystals that form at lower temperatures, thereby lowering the pour point and improving flow properties. core.ac.ukkbtu.edu.kz The efficiency of dialkyl fumarate copolymers as PPDs can depend on factors such as their molecular weight and the proportion of polar and non-polar segments within their structure. kbtu.edu.kzresearchgate.net Copolymers of dialkyl fumarates with monomers like vinyl acetate have been explored for this application, demonstrating the ability to improve the pour point of mineral lubricating oils. kbtu.edu.kzgoogle.comgoogle.com

Biomedical Engineering Research with this compound Copolymers.

Copolymers derived from this compound have been explored in biomedical engineering research, particularly for applications in regenerative medicine such as tissue engineering. unlp.edu.arunlp.edu.arresearchgate.netscispace.comnih.govunlp.edu.arresearchgate.netresearchgate.netnih.gov

Scaffolds for Bone Tissue Engineering from Fumarate-Based Copolymers.

Fumarate-based copolymers, including those incorporating this compound, have been investigated for the development of scaffolds for bone tissue engineering. unlp.edu.arunlp.edu.arresearchgate.netscispace.comnih.govunlp.edu.arresearchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net These scaffolds aim to provide a suitable environment for cell attachment, proliferation, and differentiation to regenerate bone tissue. Copolymers of this compound with monomers like vinyl acetate and chitosan (B1678972) have been used to create cross-linked scaffolds with hydrogel behavior and mechanical properties deemed appropriate for bone and cartilage tissue regeneration. scispace.comresearchgate.netnih.gov Research has also explored blends of poly(this compound) with other biocompatible polymers, such as poly(ε-caprolactone) (PCL), to create scaffolds with improved properties for bone regeneration. researchgate.net These studies often involve characterizing the scaffold's morphology, mechanical strength, degradation behavior, and swelling kinetics. scispace.comresearchgate.netnih.gov

Biocompatibility Assessments of this compound Copolymers for Regenerative Medicine.

A crucial aspect of using this compound copolymers in biomedical applications is the assessment of their biocompatibility. Studies have evaluated the cytotoxicity and biocompatibility of these materials using various cell lines, including murine macrophage-like cells (RAW 264.7) and bone marrow mesenchymal progenitor cells (BMPC). researchgate.netnih.govunlp.edu.arresearchgate.netnih.gov Research indicates that certain fumarate-based copolymers, such as those incorporating this compound with monomers like N,N-diisopropylacrylamide or blends of PDIPF with PCL, show no evident signs of cytotoxicity and support cell attachment, growth, and differentiation. researchgate.netnih.govunlp.edu.arresearchgate.netnih.gov These biocompatibility studies are essential to determine the suitability of these materials for use in regenerative medicine and tissue engineering applications. researchgate.netnih.govunlp.edu.arresearchgate.netnih.gov

Potential in Green Chemistry Initiatives and Sustainable Polymers

The application of this compound in green chemistry and sustainable polymers is an active area of research. This involves exploring eco-friendly synthetic routes for DIPF-derived materials and developing polymers based on bio-sourced fumaric acid.

Utilization of this compound in Eco-Friendly Synthetic Routes

Eco-friendly synthetic routes involving this compound often focus on reducing environmental impact through efficient processes and the use of less hazardous conditions. Microwave-assisted polymerization is one such approach that has been investigated for the synthesis of DIPF copolymers. Research has shown that microwave irradiation can significantly enhance the polymerization rate of dialkyl fumarates, including this compound, compared to conventional thermal heating methods unlp.edu.arajer.org. This enhancement in reaction rate contributes to a more energy-efficient process, aligning with green chemistry principles unlp.edu.ar.

Studies on the copolymerization of this compound with monomers like benzyl (B1604629) acrylate (B77674) under microwave energy have demonstrated increased monomer conversion and average molecular weights with higher content of the co-monomer unlp.edu.ar. The use of microwave conditions has also been shown to influence monomer reactivity ratios, with values obtained under microwave irradiation being significantly different from those obtained by thermal copolymerization unlp.edu.artandfonline.com.

Another aspect of eco-friendly synthesis involves the development of recyclable catalytic systems. While research on DIPF specifically in this context is ongoing, related studies on the synthesis of diisopropyl maleate (B1232345) (a geometric isomer of this compound) have explored the use of reusable dual-nuclear functionalized ionic liquids as catalysts google.com. Such approaches aim to reduce waste and improve the sustainability of the synthesis process google.com.

The polymerization of dialkyl fumarates, which are 1,2-disubstituted ethylenes, has historically been considered challenging due to steric hindrance unlp.edu.arkbtu.edu.kz. However, radical polymerization in the presence of initiators has proven effective kbtu.edu.kz. Microwave irradiation has been identified as a powerful tool in polymer science, capable of enhancing polymerization rates of monomers like this compound ajer.org.

Development of Bio-Based this compound Polymers

The development of bio-based polymers involving this compound often centers on utilizing fumaric acid derived from renewable resources as a precursor. Fumaric acid can be produced through fermentation processes, offering a sustainable alternative to petrochemical sources kbtu.edu.kz. This bio-based fumaric acid can then be esterified to produce dialkyl fumarates, including this compound, which serve as monomers for polymerization kbtu.edu.kz.

Research is exploring the creation of sustainable unsaturated polyester (B1180765) resins using bio-based platform molecules like fumaric acid frontiersin.org. These polyesters, containing C=C bonds from the fumarate units, can undergo post-polymerization modification, allowing for tailoring of polymer properties such as glass transition temperature, biodegradability, and mechanical strength frontiersin.org.

While direct examples of fully bio-based this compound polymers from fermented fumaric acid are still an area of active research, the potential exists. The ability to produce fumaric acid via fermentation provides a foundation for developing polymers with a reduced reliance on fossil fuels kbtu.edu.kz. Studies on other fumarate-based polymers, including copolymers with monomers like ethyl acrylate, demonstrate the synthesis of polymers with specific thermal and physical properties mdpi.com.

The development of polymers for applications like tissue engineering has also involved this compound. Copolymers of this compound with monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) or N-isopropylacrylamide have been synthesized, demonstrating the potential for creating biomaterials with controlled properties unlp.edu.ar. These studies highlight the versatility of DIPF as a monomer in creating polymers for specialized, potentially sustainable, applications unlp.edu.ar.

The unique structural characteristics of fumaric polymers, such as their rigid chain structure, contribute to interesting physicochemical properties, including high thermal stability unlp.edu.ar. This inherent stability can be advantageous in developing durable sustainable materials.

Here is a data table summarizing some research findings related to DIPF polymerization under different conditions:

Monomers InvolvedPolymerization MethodInitiatorKey FindingSource
This compound, Benzyl AcrylateMicrowave-assistedBenzoyl peroxideEnhanced polymerization rate and influenced monomer reactivity ratios. unlp.edu.artandfonline.com unlp.edu.artandfonline.com
This compoundConventional RadicalVariousHomopolymerization is possible with radical initiators. kbtu.edu.kz kbtu.edu.kz
This compound, Ethyl AcrylateRadicalMAIBSynthesis of copolymers with specific thermal properties. mdpi.com mdpi.com

Advanced Characterization Techniques for Diisopropyl Fumarate and Poly Diisopropyl Fumarate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for identifying functional groups, determining molecular connectivity, and confirming the structure of Diisopropyl fumarate (B1241708) and its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the structural characterization of Diisopropyl fumarate and Poly(this compound). ¹H-NMR provides information about the different types of hydrogen atoms and their environments within the molecule, while ¹³C-NMR reveals the carbon skeleton.

Studies on the polymerization of dialkyl fumarates, including this compound, have utilized ¹H and ¹³C NMR spectroscopy to deduce the polymethylene structure of the resulting polymers. unlp.edu.ar For instance, the ¹H NMR spectrum of poly(dioctyl fumarate-co-styrene) in chloroform (B151607) shows characteristic resonance signals corresponding to aromatic protons, methine protons adjacent to oxygen, methine protons in the polymer backbone, methylene (B1212753) protons, and methyl protons. unlp.edu.ar Similarly, copolymers of p-nitrobenzyl acrylate (B77674) and this compound have been characterized by ¹H and ¹³C NMR spectroscopy to confirm their structure and monomer composition. researchgate.netakjournals.comunlp.edu.arunlp.edu.ar ¹³C NMR spectroscopy has also been employed to study the stereochemical configuration and tacticity of poly(dialkyl fumarate)s, revealing that monomers with secondary and tertiary alkyl esters tend to propagate with meso addition. kbtu.edu.kz

An example of NMR data for a related fumarate copolymer is shown below, illustrating the types of signals observed:

Atom TypeChemical Shift (δ, ppm)Assignment (Example from Dioctyl Fumarate Copolymer)
Aromatic H6.40–7.40H-Ar
-OCH(CH₃)-4.81–OCH(CH₃)–
>CH-C=O2.67>CH-C=O
Main chain -CH₂-1.83-CH₂-
-(CH₂)₅-1.55–(CH₂)₅–
CH₃-CH<1.30CH₃-CH<
Terminal CH₃0.92CH₃

Note: This table presents example assignments from a dioctyl fumarate copolymer unlp.edu.ar to illustrate the type of information obtained from ¹H NMR for fumarate-based polymers. Specific shifts for this compound and PDiIPF will vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and Poly(this compound). By analyzing the absorption of infrared light at specific wavelengths, the presence of characteristic bonds such as C=O (ester carbonyl), C=C (alkene), and C-H can be confirmed.

IR spectra of fumarate compounds and polymers typically show a strong absorption band around 1730-1740 cm⁻¹ corresponding to the ester carbonyl group (C=O). unlp.edu.arcore.ac.ukresearchgate.net The carbon-carbon double bond (C=C) in the fumarate monomer is also identifiable, although its intensity can change upon polymerization as the double bonds are incorporated into the polymer backbone. For poly(propylene fumarate-co-diethyl fumarate), characteristic peaks were observed at 1712.55 cm⁻¹ for the ester group and 1645.05 cm⁻¹ for the unsaturated double bond. researchgate.net Studies have shown that the carbonyl peak of the ester bond in fumarate monomers shifts to a slightly higher wavenumber (e.g., ~1732 cm⁻¹) upon polymerization, which is attributed to changes in electron cloud intensity around the carbon-carbon double bond. core.ac.uk IR spectroscopy has been used to characterize copolymers of this compound with other monomers, confirming the presence of expected functional groups in the synthesized polymers. researchgate.netakjournals.comunlp.edu.arunlp.edu.artandfonline.comnih.govunlp.edu.ar

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is primarily used to study electronic transitions within a molecule, typically involving conjugated systems or chromophores. For this compound, the fumarate double bond is a chromophore that absorbs in the UV region. UV-Vis spectroscopy can be used to monitor reactions involving the double bond, such as polymerization.

Poly(dialkyl fumarate)s, including PDiIPF, have been reported to exhibit high transparency in the UV to visible regions. unlp.edu.arnii.ac.jp UV-Vis spectroscopy can be used to assess the optical properties of these polymers and their potential applications in materials requiring transparency. In some studies, UV-Vis detection has been coupled with chromatographic methods like SEC, particularly when using initiators or chain transfer agents with UV-absorbing properties, allowing for the detection and characterization of polymer chains incorporating these groups. For instance, azo-labeled PDiIPF was detected at 320 nm using a UV-Vis detector in SEC analysis.

Electron Spin Resonance (ESR) Spectroscopy in Polymerization Studies

Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. In the context of polymerization, ESR is invaluable for studying the propagating radicals involved in radical polymerization of monomers like this compound.

ESR studies have provided insights into the kinetics and mechanism of radical polymerization of dialkyl fumarates. kbtu.edu.kzacs.org The propagating radicals of dialkyl fumarates, including this compound, can be detected by ESR spectroscopy, often exhibiting long-lived characteristics and high steady-state concentrations. acs.orgresearchgate.net Spin trapping techniques, using agents like 2,4,6-tri-tert-butylnitrosobenzene, have been employed in conjunction with ESR to study the polymer radicals derived from fumarates. These studies have shown that the bulkiness of the ester alkyl group and the polymer chain length can influence the nature and reactivity of the propagating radicals. ESR has also been used to quantify propagating radicals and determine absolute rate constants for elementary reactions in fumarate polymerization. acs.orgresearchgate.net

Chromatographic Methods for Molecular Weight and Composition

Chromatographic techniques are essential for determining the molecular weight distribution of polymers and analyzing the composition of copolymers.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution (MWD) and average molecular weights (e.g., number-average molecular weight (Mn) and weight-average molecular weight (Mw)) of polymers. In SEC, polymers are separated based on their hydrodynamic volume in solution.

SEC is routinely applied to characterize Poly(this compound) and its copolymers. unlp.edu.arresearchgate.netakjournals.comunlp.edu.arunlp.edu.artandfonline.comnih.govunlp.edu.arnih.gov It provides crucial information about the progress of polymerization and the size of the polymer chains formed. Studies have used SEC to analyze the molecular weights of copolymers of this compound with monomers such as vinyl benzoate, 2-hydroxyethyl methacrylate (B99206), benzyl (B1604629) acrylate, and p-nitrobenzyl acrylate. researchgate.netakjournals.comunlp.edu.arunlp.edu.artandfonline.comunlp.edu.arnih.gov The technique is also used to verify the formation of block or graft copolymers containing PDiIPF segments and to assess the efficiency of chain transfer agents in controlled polymerization techniques like RAFT. nii.ac.jpresearchgate.netresearchgate.net Calibration of SEC systems is typically performed using polymer standards, such as polystyrene or poly(methyl methacrylate) (PMMA) standards. unlp.edu.arunlp.edu.ar

Data from SEC experiments can be presented in tables showing the average molecular weights (Mn, Mw) and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A lower PDI value suggests a narrower MWD, often indicative of controlled polymerization.

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound) (Example)XYY/X
Copolymer 1 (Example)ABB/A

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for separating and identifying volatile and semi-volatile compounds in complex mixtures. In the context of this compound and its polymerization, GC-MS is particularly valuable for analyzing the purity of the monomer, identifying residual monomers in polymerized samples, and characterizing degradation products.

The GC component separates the different compounds based on their boiling points and interaction with the stationary phase of the chromatography column. The separated components then enter the MS detector, which fragments the molecules and detects the mass-to-charge ratio (m/z) of these fragments. Each compound produces a unique fragmentation pattern, acting as a fingerprint for identification when compared against spectral libraries.

For this compound, GC-MS analysis can confirm its presence and assess its purity by identifying and quantifying any impurities tcichemicals.comfishersci.ca. The PubChem entry for this compound (CID 5357078) includes GC-MS information, listing characteristic m/z peaks, such as a top peak at m/z 141 and a third highest peak at m/z 117 nih.gov.

In polymerization studies involving this compound, GC-MS can be used to monitor the consumption of the monomer during the reaction and to analyze the final polymer product for residual monomer content akjournals.com. Furthermore, GC-MS coupled with thermogravimetric analysis (TGA-GC-MS) can identify the volatile products evolved during the thermal degradation of poly(this compound) or its copolymers, providing insights into the degradation mechanisms nih.gov. Studies on copolymers of this compound and p-nitrobenzyl acrylate have utilized GC-MS analysis of degradation products to postulate possible degradation mechanisms akjournals.comresearchgate.netunlp.edu.ar. While some sources discuss GC-MS for analyzing related compounds like dimethyl fumarate or diisopropyl sulfate, the fundamental principles and application to this compound for purity and degradation product analysis remain consistent ttslaboratuvar.comhumanjournals.comresearchgate.net.

Thermal Analysis for Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of polymers like poly(this compound). These methods provide information on thermal transitions (e.g., glass transition, melting, crystallization) and thermal stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to determine the thermal stability of materials, quantify volatile components, and study decomposition processes netzsch.comwaters.commdpi.comucr.edu.

For poly(this compound) and its copolymers, TGA provides information on their decomposition temperatures and the stages of thermal degradation. Polymers based on dialkyl fumarates, including those with bulky side groups like this compound, are known for their high thermal stability core.ac.ukkbtu.edu.kzresearchgate.netresearchgate.net.

Studies have investigated the thermal degradation of copolymers containing this compound using TGA. For instance, copolymers of this compound and p-nitrobenzyl acrylate exhibited two-stage decomposition processes and showed higher initial decomposition temperatures (280–290 °C) compared to the corresponding homopolymers, indicating enhanced thermal stability unlp.edu.ar. TGA can also be coupled with other techniques like GC-MS or FTIR to identify the volatile products released during decomposition, helping to elucidate the degradation mechanism nih.govmdpi.com.

Interactive Table 2: Illustrative TGA Data for Fumarate-based Polymers

Polymer TypeObservationInitial Decomposition Temperature (°C)Source
Poly(dialkyl fumarates) with bulky side groupsHigh thermal stability- core.ac.ukkbtu.edu.kzresearchgate.netresearchgate.net
Copolymer of this compound and p-Nitrobenzyl AcrylateTwo-stage decomposition280–290 unlp.edu.ar
Copolymer of Di-n-docosyl Fumarate and Vinyl Acetate (B1210297)Single step degradation mechanism between 220 and 400 °C220 (onset) unlp.edu.ar
Polypropylene Glycol Fumarate and Acrylic Acid CopolymerDecomposition in several stages, thermostability depends on composition~190–285 (first stage) mdpi.com

TGA is often performed in conjunction with DSC to provide a comprehensive understanding of the thermal behavior of a polymer nih.govwaters.comucr.ac.cr.

Light Scattering Techniques for Solution Properties

Light scattering techniques are valuable for characterizing the properties of polymers in solution, including their size, molecular weight, and conformation. Quasielastic Light Scattering (QELS) and Elastic Light Scattering are two primary methods used for this purpose.

Quasielastic Light Scattering (QELS) for Hydrodynamic Properties

Quasielastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. This technique allows for the determination of the translational diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius (Rh) using the Stokes-Einstein equation unlp.edu.artandfonline.com.

QELS is particularly useful for studying the hydrodynamic properties of polymers in dilute solutions. For poly(this compound) and its copolymers, QELS can provide information about their size and how they interact with different solvents. A study on a copolymer of this compound and benzyl acrylate used QELS to analyze the hydrodynamic radius in different solvents (ethyl acetate, tetrahydrofuran, and methylethylketone), revealing that the quality of the solvents increased in the order EA < THF < MEK based on the swelling of the radii unlp.edu.artandfonline.com. The analysis of the scattering intensity correlation function can also provide a polydispersity index, indicating the breadth of the size distribution unlp.edu.ar. For a specific copolymer sample, a bimodal distribution of relaxation times was observed, with a short-time peak corresponding to an intensity-average hydrodynamic radius of 5.1 nm unlp.edu.ar.

Interactive Table 3: Illustrative QELS Data for Fumarate-based Copolymers

Polymer TypeSolventObservationHydrodynamic Radius (Rh)Source
Copolymer of this compound and Benzyl AcrylateEthyl AcetateBimodal relaxation time distribution5.1 nm (short-time peak) unlp.edu.ar
Copolymer of this compound and Benzyl AcrylateTetrahydrofuranSolvent quality higher than Ethyl Acetate- unlp.edu.artandfonline.com
Copolymer of this compound and Benzyl AcrylateMethylethylketoneSolvent quality highest among the three- unlp.edu.artandfonline.com
Triblock copolymer (PEG-based with DIPF)Aqueous solutionsVesicle formation, Z-average hydrodynamic diameter163 nm researchgate.net

Elastic Light Scattering for Chain Conformation

Elastic Light Scattering, also known as Static Light Scattering (SLS), measures the time-averaged intensity of scattered light as a function of scattering angle. This technique provides information about the weight-average molecular weight (Mw) and the radius of gyration (Rg) of polymers in solution. The angular dependence of the scattered light intensity is related to the size and shape of the polymer molecules kbtu.edu.kzacs.org.

For poly(this compound), elastic light scattering can be used to evaluate its chain conformation and rigidity in solution. Polymers derived from dialkyl fumarates, especially those with bulky side groups, are known to have rigid chain structures core.ac.ukresearchgate.netkbtu.edu.kzresearchgate.netresearchgate.net. Studies have utilized light scattering, often in combination with viscosity measurements, to evaluate the chain rigidity of poly(this compound) in different solvents researchgate.netkbtu.edu.kzdntb.gov.uaacs.org. The relationship between the scattered light intensity and molecular weight is fundamental to elastic light scattering kbtu.edu.kz.

While specific detailed research findings on the radius of gyration or chain conformation parameters for poly(this compound) from elastic light scattering were not extensively detailed in the provided search results, the technique is established for evaluating the size and conformation of polymer chains in solution, particularly for rigid or semi-flexible polymers like poly(this compound) researchgate.netkbtu.edu.kzacs.orgacs.org. The rigidity of poly(this compound)'s chain structure is a key characteristic that influences its solution properties researchgate.netkbtu.edu.kzresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5357078
Poly(this compound)*N/A

*Poly(this compound) is a polymer and does not have a single PubChem CID like a discrete small molecule. The CID listed for this compound refers to the monomer.##

The comprehensive characterization of this compound (DIPF) and its polymeric form, poly(this compound) (PDiPF), necessitates the application of advanced analytical techniques. These methods are crucial for determining the purity of the monomer, understanding the thermal behavior of both the monomer and polymer, and elucidating the solution properties and chain conformation of PDiPF. The insights gained from these techniques are fundamental to controlling synthesis, predicting material performance, and exploring diverse applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. Its application to this compound and poly(this compound) is primarily focused on assessing monomer purity and identifying low molecular weight components, including residual monomer and thermal degradation products.

The GC component separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, typically helium. Following separation, the compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, enabling identification through comparison with spectral libraries.

For this compound, GC-MS is utilized to verify its purity and to detect and quantify impurities tcichemicals.comfishersci.ca. The PubChem entry for this compound (CID 5357078) provides characteristic GC-MS data, including prominent ions observed in its mass spectrum nih.gov.

In the study of poly(this compound), GC-MS is employed to monitor the disappearance of the this compound monomer during polymerization reactions and to quantify any unreacted monomer in the final polymer product akjournals.com. Furthermore, when coupled with thermogravimetric analysis (TGA-GC-MS), this technique allows for the identification of volatile species evolved during the thermal decomposition of PDiPF or its copolymers. This provides critical information for postulating degradation pathways and understanding thermal stability nih.gov. Research on copolymers of this compound with other monomers, such as p-nitrobenzyl acrylate, has successfully used GC-MS analysis of degradation products to propose mechanisms of thermal breakdown akjournals.comresearchgate.netunlp.edu.ar.

Thermal Analysis for Material Characterization

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for understanding the thermal transitions and stability of this compound and poly(this compound).

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature or time. This technique is widely used to determine key thermal properties such as glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and curing behavior netzsch.comwaters.comucr.ac.crmdpi.com.

For poly(this compound), DSC is employed to investigate its glass transition behavior. While some studies on poly(dialkyl fumarates) indicate that the glass transition may occur above the degradation temperature, making it difficult to observe by conventional DSC, research on poly(this compound) and related bulky fumarate polymers has explored their relaxation behavior using DSC core.ac.ukresearchgate.netmdpi.comdntb.gov.uaacs.org. These studies suggest the presence of thermal events related to molecular relaxations within the polymer structure mdpi.comdntb.gov.ua.

DSC is also instrumental in characterizing the thermal properties of copolymers incorporating this compound. Investigations into copolymers of this compound and p-nitrobenzyl acrylate, as well as fumarate-based copolymers used in applications like bitumen modification, have utilized DSC to evaluate their thermal transitions and behavior akjournals.comresearchgate.netunlp.edu.ar. DSC thermograms can reveal melting endotherms and other thermal events characteristic of the copolymer composition and structure core.ac.uk.

Interactive Table 1: Illustrative DSC Observations for Fumarate-based Polymers

Polymer TypeObservation by DSC
Poly(dialkyl fumarates) (general)Often no Tg observed below degradation temperature. core.ac.uk
Poly(diethyl fumarate)Two thermal anomalies (attributed to relaxations). mdpi.comdntb.gov.ua
Copolymer of this compound and p-Nitrobenzyl AcrylateThermal behavior evaluated. akjournals.comresearchgate.net
Copolymer of Di-n-docosyl Fumarate and Vinyl AcetateMelting endothermic peaks observed. core.ac.uk

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) quantifies the mass change of a sample as it is heated, providing information about its thermal stability, decomposition profile, and the content of volatile components netzsch.comwaters.commdpi.comucr.edu.

Poly(this compound) and its copolymers are recognized for their notable thermal stability, a characteristic influenced by the bulky side groups present in the fumarate monomer unit core.ac.ukkbtu.edu.kzresearchgate.netresearchgate.net. TGA is the primary technique used to assess this property by determining the temperatures at which significant mass loss occurs due to thermal degradation.

Studies on copolymers containing this compound have utilized TGA to investigate their decomposition behavior. For instance, copolymers of this compound and p-nitrobenzyl acrylate have shown multi-stage decomposition processes in TGA, with initial decomposition temperatures typically in the range of 280–290 °C, indicating good thermal stability unlp.edu.ar. TGA can be coupled with techniques like GC-MS or FTIR to analyze the volatile products of decomposition, aiding in the determination of degradation mechanisms nih.govmdpi.com.

Interactive Table 2: Illustrative TGA Data for Fumarate-based Polymers

Polymer TypeKey TGA Finding
Poly(dialkyl fumarates) with bulky side groupsHigh thermal stability. core.ac.ukkbtu.edu.kzresearchgate.netresearchgate.net
Copolymer of this compound and p-Nitrobenzyl AcrylateTwo-stage decomposition; initial decomposition 280–290 °C. unlp.edu.ar
Copolymer of Di-n-docosyl Fumarate and Vinyl AcetateSingle step degradation between 220 and 400 °C. unlp.edu.ar
Polypropylene Glycol Fumarate and Acrylic Acid CopolymerMulti-stage decomposition; thermostability dependent on composition. mdpi.com

Light Scattering Techniques for Solution Properties

Light scattering techniques are powerful methods for characterizing the behavior of polymers in solution, providing insights into their size, molecular weight, and conformational characteristics.

Quasielastic Light Scattering (QELS) for Hydrodynamic Properties

Quasielastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of macromolecules in solution. Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer coils or aggregates can be calculated using the Stokes-Einstein equation unlp.edu.artandfonline.com.

QELS is valuable for studying the hydrodynamic size and behavior of poly(this compound) and its copolymers in various solvents. Research on a copolymer of this compound and benzyl acrylate utilized QELS to assess the hydrodynamic radius in different solvents, demonstrating that solvent quality influenced the apparent size of the polymer coils unlp.edu.artandfonline.com. The technique can also provide information on the polydispersity of the sample in solution unlp.edu.ar. For a specific copolymer composition, QELS revealed a bimodal distribution of relaxation times, with a component corresponding to a hydrodynamic radius of 5.1 nm unlp.edu.ar. QELS has also been applied to characterize the size of polymersomes formed from fumarate-based copolymers in aqueous media researchgate.net.

Interactive Table 3: Illustrative QELS Data for Fumarate-based Copolymers in Solution

Polymer TypeSolventObservation/Result
Copolymer of this compound and Benzyl AcrylateEthyl AcetateBimodal relaxation time distribution observed. unlp.edu.ar
Copolymer of this compound and Benzyl AcrylateVariousSolvent quality affects hydrodynamic radius. unlp.edu.artandfonline.com
Triblock copolymer (PEG-based with DIPF)Aqueous solutionsPolymersome formation; Z-average diameter measured. researchgate.net

Elastic Light Scattering for Chain Conformation

For poly(this compound), ELS can provide insights into its chain rigidity and conformation in dilute solutions. Polymers derived from dialkyl fumarates, particularly those with bulky ester groups like this compound, are known to possess relatively rigid backbones compared to typical vinyl polymers core.ac.ukresearchgate.netkbtu.edu.kzresearchgate.netresearchgate.net. Studies have employed light scattering, often in conjunction with viscometry, to evaluate the chain rigidity and dilute solution properties of poly(this compound) researchgate.netkbtu.edu.kzdntb.gov.uaacs.org. The relationship between scattered intensity and molecular weight is a fundamental principle applied in ELS for polymer characterization kbtu.edu.kz. While specific detailed quantitative data on Rg for PDiPF from ELS were not prominently featured in the provided search results, the technique is well-established for determining the size and conformational parameters of polymer chains in solution, which is particularly relevant for understanding the behavior of semi-flexible or rigid-chain polymers like PDiPF researchgate.netkbtu.edu.kzacs.orgacs.org.

Morphological and Rheological Characterization

Morphological and rheological characterization techniques provide insights into the physical structure and flow behavior of materials. For polymers and polymer blends, understanding these properties is crucial for predicting performance and optimizing processing conditions.

Fluorescence Microscopy for Polymer Blend Morphology

Fluorescence microscopy is a valuable tool for visualizing the morphology of polymer blends, including those containing poly(this compound). This technique relies on incorporating a fluorescent probe into one or more components of the blend or utilizing the intrinsic fluorescence of a component to differentiate between phases. By exciting the fluorescent species with light of a specific wavelength and observing the emitted fluorescence, researchers can visualize the distribution and shape of different polymer domains within the blend. uobabylon.edu.iqupatras.grnih.gov

Studies on polymer blends involving fumarate copolymers have utilized fluorescence microscopy to examine morphological changes during processing, such as mixing. For instance, fluorescence micrographs can reveal the dispersion of polymer phases, showing bright spots (representing the polymer) distributed within a darker matrix (representing another component like asphalt). unlp.edu.arunlp.edu.ar The technique can help determine the level of compatibility between blend components and assess the effectiveness of mixing procedures. unlp.edu.ar It can also highlight features such as cavitation and interference contours in crystallized polymer films. nih.gov The contrast in fluorescence microscopy arises from differences in the solubility or binding of the fluorescent dye within chemically distinct domains of the polymer blend. nih.gov

Rotational Viscometry for Rheological Behavior

Rotational viscometry is employed to quantify the rheological behavior of fluids and viscoelastic materials, including polymer solutions and melts. This technique involves applying a controlled shear stress or shear rate to a sample placed between two surfaces (e.g., cone and plate, parallel plates, or coaxial cylinders) and measuring the resulting strain or stress. benelux-scientific.be

For poly(this compound) and its formulations, rotational viscometry can provide essential data on viscosity as a function of shear rate, temperature, and concentration. This information is vital for understanding flow properties during processing steps like molding or extrusion. Studies on fumarate copolymers have shown that rotational viscosity measurements can be used to study the rheological behavior of modified materials, such as bitumen blends. unlp.edu.arresearchgate.netresearchgate.net These studies demonstrate that the addition of polymers can enhance the viscosity of the base material, and the effect is often more pronounced with higher molecular weight polymers. unlp.edu.ar Rotational viscometry allows for the determination of parameters like shear stress and viscosity dependence on shear rate, which are indicative of the material's flow characteristics and potential non-Newtonian behavior. walisongo.ac.id The technique can also be used to evaluate viscosity changes during programmed temperature profiles, aiding in the assessment of processability and glass transition temperatures. benelux-scientific.be Furthermore, rotational rheometers can be used to determine intrinsic viscosity by analyzing the rheological properties of dilute polymer solutions at various concentrations and extrapolating to zero concentration using models like Huggins and Kraemer. tainstruments.com

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of materials, particularly polymers, by subjecting them to an oscillating mechanical load and measuring the material's response. wikipedia.orgmeasurlabs.comtainstruments.com DMA measures parameters such as storage modulus (E'), which represents the elastic or solid-like component, and loss modulus (E''), which represents the viscous or liquid-like component. The ratio of the loss modulus to the storage modulus is the loss tangent (tan δ), which is a measure of damping or energy dissipation. measurlabs.comhitachi-hightech.com

DMA is particularly useful for studying transitions in polymers, such as the glass transition temperature (Tg) and secondary relaxations. wikipedia.orgmeasurlabs.comhitachi-hightech.com For poly(this compound), DMA has been utilized to investigate its relaxation behavior. researchgate.net DMA can reveal how the material's stiffness and damping characteristics change with temperature and frequency, providing insights into molecular motions and structural transitions. measurlabs.comhitachi-hightech.com By applying a sinusoidal stress or strain and measuring the resulting strain or stress, DMA determines the complex modulus, which is a comprehensive measure of viscoelasticity. wikipedia.org The technique can be performed in various modes, including tension, bending, compression, and shear, to suit different sample geometries and material types. measurlabs.com DMA is highly sensitive and can detect subtle transitions that might be missed by other thermal analysis techniques. hitachi-hightech.com

Electrochemical Characterization

Electrochemical characterization techniques probe the electrical properties and electron transfer processes within a material. For conjugated polymers or materials intended for electronic applications, these techniques are essential.

Cyclic Voltammetry for Electron Density Distribution

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of electroactive species and to gain insights into electron transfer processes. wikipedia.orgsciepub.comlibretexts.org In CV, the potential of a working electrode is linearly swept back and forth between two limits while the current response is measured. The resulting plot of current versus potential is called a cyclic voltammogram. wikipedia.org

While direct studies specifically on the electron density distribution of this compound or poly(this compound) using CV were not extensively found, related studies on other fumarate compounds and polymers illustrate the applicability of this technique. For example, cyclic voltammetry has been used to characterize the electron density distribution of divinyl fumarate. researchgate.netacs.org These studies showed that conjugation within the molecule significantly influences electron density, making certain double bonds more electron-rich and others more electron-poor compared to non-conjugated analogs. researchgate.netacs.org This demonstrates how CV, often combined with theoretical calculations, can map electron density variations within a molecule.

Environmental Research Considerations and Future Directions for Diisopropyl Fumarate

Biodegradation and Environmental Fate Studies of Diisopropyl Fumarate (B1241708)

Biodegradation is a primary process by which organic chemicals are removed from the environment, mediated by microorganisms in various environmental compartments such as water, soil, and sediment. concawe.eufera.co.uk The extent and rate of biodegradation are influenced by the inherent properties of the chemical and environmental conditions like temperature and microbial diversity. concawe.eu

Studies on the environmental fate of chemicals, including biodegradation, are essential for environmental exposure assessments. fera.co.uk These studies aim to determine what happens to a substance once it enters the environment, its transformation pathways, and likely exposure levels for non-target organisms. fera.co.uk For chemicals entering the aquatic environment via wastewater, contact with sewage treatment microorganisms is a key factor in assessing aquatic biodegradation. fera.co.uk

While specific detailed studies on the biodegradation of Diisopropyl fumarate were not extensively found in the immediate search results, research on the environmental fate of related compounds, such as organophosphate pesticides, indicates that microorganisms play a pivotal role in their degradation. researchgate.net Some organophosphate compounds are regarded as having relatively fast degradation rates, although these rates can vary depending on microbial composition and environmental factors like pH, temperature, and sunlight. researchgate.net

Environmental fate studies often involve tracking the degradation of the parent substance and identifying potential transformation products. fera.co.uk Techniques using labeled molecules, such as carbon-14, can be valuable tools for following a compound in experimental systems and identifying transformation products at low concentrations. iaea.org

Research on Environmental Persistence and Aquatic Toxicity

Environmental persistence refers to the length of time a chemical remains in the environment before being degraded or otherwise removed. Persistence is a critical factor in determining the potential for long-term environmental exposure and toxicity. vt.edu

Aquatic toxicity is the study of the effects of environmental contaminants on aquatic organisms. vt.edu A chemical's capacity to harm aquatic life is a function of its toxicity, exposure time, dose rate, and persistence in the environment. vt.edu Different concentrations of chemicals, including insecticides, in wastewater have been found to be toxic to aquatic organisms, particularly fish species. jetir.org Historically, certain chemicals like ammonia, phenols, cyanide, and metal salts have been recognized as particularly dangerous to fisheries. jetir.org

The environmental impact of this compound, including its persistence in the environment and potential toxicity to aquatic organisms, is a subject of ongoing research. ontosight.ai While it is reported to be biodegradable under certain conditions, its persistence and toxicity are considered concerns. ontosight.ai

Studies on related compounds like dimethyl fumarate indicate that it is considered readily biodegradable, with a significant percentage of degradation occurring within a few days in screening tests. fass.se Dimethyl fumarate also showed low potential for bioaccumulation based on its log Kow value. fass.se Ecotoxicological studies on dimethyl fumarate have established predicted no effect concentrations (PNECs) for algae, crustaceans, and fish, indicating that its use has been considered to result in insignificant environmental risk based on PEC/PNEC ratios in a specific assessment. fass.se While these findings are for a related compound, they highlight the types of assessments conducted to understand the environmental risk of fumarate esters.

The bioavailability, bioconcentration, biomagnification, and persistence of a pesticide in the environment all influence the exposure of aquatic animals. vt.edu Some pesticides break down rapidly, while others bind to soil particles or are quickly diluted, reducing their availability to aquatic life. vt.edu

Sustainable Synthesis and Disposal Methodologies for this compound

Sustainable synthesis methodologies aim to minimize the environmental footprint of chemical production through judicious choice of starting materials, atom-economic reactions, green solvents and reagents, and efficient purification strategies. researchgate.net Research in microwave-assisted organic synthesis, for example, is being explored for its potential in developing greener chemical processes, including polymerization reactions involving monomers like this compound. tandfonline.comunlp.edu.ar

Disposal methods for chemical waste are critical for preventing environmental contamination. Proper disposal guidelines are necessary to mitigate any adverse effects of this compound on the environment. ontosight.ai General guidelines for the safe handling and disposal of chemicals emphasize that disposal in sewer systems should only be considered for small amounts of treated, neutralized, and non-hazardous waste. unodc.org Incineration is another method, and specialized chemical waste management companies can handle the entire process of packaging, storage, transport, treatment, and final disposal. unodc.org

Research into specific sustainable synthesis routes for this compound was not detailed in the search results. However, the broader focus on developing green chemistry approaches in organic synthesis, including for pharmaceutical intermediates, suggests a potential area for future research for DiIPF. researchgate.net

Regarding disposal, while general methods exist, specific optimized disposal methodologies for this compound would depend on its waste form and concentration. Research into efficient degradation or detoxification methods tailored to DiIPF could be valuable. Studies on the disposal of other organophosphate compounds have explored methods like microwave decomposition and chemical oxidation coupled with UV radiation for removing them from industrial effluents. nih.gov

Emerging Research Areas and Unexplored Applications of this compound

This compound is known for its use in the production of polymers and resins, and as a starting material for synthesizing other compounds. ontosight.ai Homopolymers and copolymers derived from fumaric acid esters, including this compound, are known for their high heat resistance and potential as transparent resins for optical applications. google.com Research continues into the synthesis and properties of polymers containing fumarate units, exploring their structure-performance relationships and potential applications in electrical, industrial, and bioengineering fields. researchgate.net Microwave-assisted radical polymerization is one technique being investigated for synthesizing copolymers involving this compound. tandfonline.comunlp.edu.ar

Emerging research areas for this compound could potentially stem from its chemical reactivity and the properties of its polymers. While the provided search results focus primarily on its established uses in polymer science and the environmental considerations related to its current applications, unexplored applications might exist in areas leveraging its specific chemical structure or the unique properties of poly(this compound).

Given the ongoing research into sustainable synthesis methods and the need to understand the environmental impact of chemicals, future research could also focus on developing more environmentally friendly production routes for DiIPF and innovative waste treatment technologies. The potential for DiIPF as an intermediate in pharmaceutical or agrochemical synthesis ontosight.ai might also lead to further research into its use in the development of new compounds, alongside assessments of their environmental profiles.

Q & A

Basic: What are the standard synthetic routes for diisopropyl fumarate (DIPF), and how are they optimized for purity?

DIPF is typically synthesized via esterification of fumaric acid with isopropyl alcohol under acid catalysis. Microwave-assisted methods have been shown to enhance reaction efficiency, reducing side products and improving yield. Key parameters include temperature control (80–120°C), molar ratios of reactants (1:2.2 for fumaric acid:isopropyl alcohol), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification involves vacuum distillation or column chromatography to achieve >99% purity, verified by gas chromatography (GC) or HPLC .

Advanced: How do microwave irradiation conditions influence the copolymerization kinetics and molecular weight distribution of DIPF with acrylate monomers?

Microwave irradiation accelerates free radical copolymerization of DIPF with monomers like benzyl acrylate (BzA) by enhancing initiator decomposition rates. Studies show a 2× increase in monomer reactivity ratios (e.g., rr₂ = 0.152 for DIPF-BzA) compared to thermal methods, favoring alternating copolymer structures. Molecular weight distributions (analyzed via size exclusion chromatography, SEC) broaden with higher BzA content, achieving Mₙ values up to 50,000 g/mol. Microwave parameters (power: 300–600 W, pulse intervals) must be optimized to prevent thermal degradation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing DIPF-based copolymers?

  • IR Spectroscopy : Identifies ester carbonyl peaks (C=O at ~1720 cm⁻¹) and vinyl group consumption (C=C at ~1640 cm⁻¹).
  • NMR : ¹H NMR resolves isopropyl proton signals (δ 1.2–1.4 ppm) and copolymer backbone structure. ¹³C NMR confirms monomer incorporation ratios.
  • SEC with Multi-Detectors : Coupled with light scattering (LS) and viscometry, it provides absolute molecular weights (Mₙ, Mₑ) and polydispersity indices (PDI). For example, DIPF-BzA copolymers exhibit PDIs of 1.8–2.2 in THF .

Advanced: How do solvent polarity and hydrodynamic interactions affect the solution behavior of DIPF copolymers?

Solvent quality significantly impacts copolymer conformation. Quasi-elastic light scattering (QELS) studies reveal that DIPF-BzA copolymers exhibit expanded coils in methylethylketone (MEK, θ solvent) versus collapsed structures in ethyl acetate (EA). Intrinsic viscosity ([η]) increases with solvent polarity (EA: 0.45 dL/g; MEK: 0.68 dL/g), correlating with Flory-Huggins interaction parameters. Solvent selection must align with application requirements (e.g., film formation vs. solution processing) .

Basic: What safety protocols are essential for handling DIPF in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps (P271).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure Response : For inhalation, move to fresh air (P304+P340); for skin contact, wash with soap/water (P302+P352). Toxicity data (e.g., LD50) should be referenced from SDS sheets .

Advanced: How can computational methods (e.g., molecular dynamics) predict DIPF’s physicochemical properties?

Classical force fields (GAFF, OPLS-AA) simulate DIPF’s density, diffusivity, and solvent interactions. For example, CHARMM36 accurately predicts density deviations <5% at 25°C. Transport properties (viscosity, thermal conductivity) are modeled using Green-Kubo relations. Limitations include overestimating hydrogen bonding in polar solvents, necessitating hybrid QM/MM approaches for reactive systems .

Basic: How should researchers document DIPF usage in experimental protocols to ensure reproducibility?

  • Chemical Specifications : Include CAS# 7283-70-7, purity (>98%), supplier (e.g., Toronto Research Chemicals).
  • Reaction Conditions : Detail initiator concentration (e.g., 1 wt% benzoyl peroxide), reaction time (2–6 hr), and temperature (70–90°C).
  • Analytical Data : Report SEC traces, NMR spectra, and DSC thermograms (e.g., T₉ = 45–60°C for DIPF-BzA copolymers) .

Advanced: What strategies resolve contradictions in copolymer composition data from spectroscopic vs. chromatographic analyses?

  • Cross-Validation : Use ¹H NMR to quantify monomer feed ratios and SEC-LS to validate molecular weights.
  • Error Analysis : Account for detector calibration drift in SEC (e.g., using narrow polystyrene standards).
  • Statistical Methods : Apply the Kelen-Tüdös equation to reconcile reactivity ratios from conflicting datasets .

Note : For advanced queries, consider using the PICOT framework (Population: copolymer systems; Intervention: microwave synthesis; Comparison: thermal methods; Outcome: molecular weight control; Time: reaction kinetics over 2–6 hr) to structure hypothesis-driven studies .

Retrosynthesis Analysis

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Diisopropyl fumarate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.